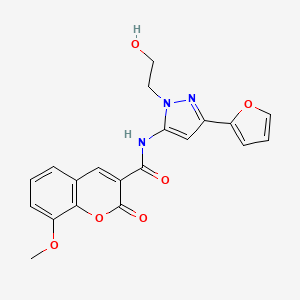

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a chromene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl-pyrazole intermediate, which is then coupled with the chromene derivative under specific reaction conditions. The key steps include:

Formation of the furan-2-yl-pyrazole intermediate: This can be achieved through a cyclization reaction involving a furan derivative and a hydrazine compound.

Coupling with the chromene derivative: The intermediate is then reacted with a chromene derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The chromene moiety can be reduced to dihydrochromene derivatives using reducing agents like sodium borohydride.

Substitution: The hydroxyl group in the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include furanone derivatives, dihydrochromene derivatives, and substituted pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as a bioactive molecule with anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: It can inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

Scavenging free radicals: The antioxidant properties of the compound help in neutralizing free radicals, protecting cells from oxidative damage.

Modulating signaling pathways: It can modulate various signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-(furan-2-yl)-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

- N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group on the chromene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biologische Aktivität

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Furan ring

- Pyrazole moiety

- Carboxamide functional group

- Methoxy and chromene components

This structural complexity may contribute to its interaction with various biological targets, enhancing its therapeutic potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those with similar structural features to our compound. Pyrazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce cell cycle arrest in cancer cell lines, leading to apoptosis.

- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines, such as MCF7 and HCT116, with reported IC50 values ranging from 0.28 µM to 3.79 µM .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF7 | 0.28 | Apoptosis induction |

| Compound 2 | HCT116 | 0.39 | Cell cycle arrest |

| Compound 3 | HepG2 | 0.74 | Cytotoxicity |

Antimicrobial Activity

The presence of the furan and pyrazole rings suggests potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell functions . However, specific studies on this compound's antimicrobial efficacy are still limited.

Anti-inflammatory Effects

Pyrazoles are recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX). This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds promising candidates for treating inflammatory diseases .

The exact mechanisms through which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that:

- The furan and pyrazole moieties may facilitate interactions with enzymes and receptors via non-covalent interactions such as hydrogen bonding and π–π stacking.

- The carboxamide group enhances solubility and reactivity, potentially improving bioavailability and target interaction.

Case Studies

While specific case studies on this compound are scarce, related pyrazole derivatives have been extensively studied:

- Study on Pyrazole Derivatives : A review indicated that various pyrazole derivatives exhibited significant anticancer activity across different cell lines, suggesting a strong correlation between structure and biological activity .

- Cytotoxicity Assessment : A recent study reported that certain pyrazole compounds showed promising cytotoxicity against HepG2 and HCT116 cell lines, with IC50 values indicating potent activity .

Eigenschaften

IUPAC Name |

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6/c1-27-16-5-2-4-12-10-13(20(26)29-18(12)16)19(25)21-17-11-14(15-6-3-9-28-15)22-23(17)7-8-24/h2-6,9-11,24H,7-8H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLJRTUOSITRNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=NN3CCO)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.